molecular formula C6H12N2O3 B14238276 N-Carbamoyl-L-norvaline CAS No. 211681-86-6

N-Carbamoyl-L-norvaline

Cat. No.: B14238276
CAS No.: 211681-86-6
M. Wt: 160.17 g/mol
InChI Key: GMSQPJHLLWRMCW-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(carbamoylamino)pentanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of an amine group and a carboxylic acid group, making it a fundamental building block in the synthesis of proteins and peptides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(carbamoylamino)pentanoic acid can be achieved through several methods. One common approach involves the carboxylation of Grignard reagents. In this method, a Grignard reagent, such as an alkyl or aryl magnesium halide, reacts with carbon dioxide to form a carboxylate intermediate. This intermediate is then protonated to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of (2S)-2-(carbamoylamino)pentanoic acid often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of flow microreactor systems has been explored to enhance the sustainability and versatility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(carbamoylamino)pentanoic acid undergoes various chemical reactions characteristic of amino acids. These include:

Common Reagents and Conditions

    Acylation: Typically involves acyl chlorides and a base such as pyridine.

    Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.

    Ninhydrin Reaction: Utilizes ninhydrin reagent under mild heating conditions.

Major Products Formed

Scientific Research Applications

(2S)-2-(carbamoylamino)pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(carbamoylamino)pentanoic acid involves its interaction with various molecular targets and pathways. As an amino acid, it can be incorporated into proteins, influencing their structure and function. It may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(carbamoylamino)pentanoic acid is unique due to its dual functional groups (amine and carboxylic acid), which allow it to participate in a wide range of chemical reactions and biological processes. This dual functionality makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

211681-86-6

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

(2S)-2-(carbamoylamino)pentanoic acid

InChI

InChI=1S/C6H12N2O3/c1-2-3-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)/t4-/m0/s1

InChI Key

GMSQPJHLLWRMCW-BYPYZUCNSA-N

Isomeric SMILES

CCC[C@@H](C(=O)O)NC(=O)N

Canonical SMILES

CCCC(C(=O)O)NC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.